molecular formula C22H16BrNO4 B2600970 (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate CAS No. 403830-32-0

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate

Cat. No.: B2600970
CAS No.: 403830-32-0
M. Wt: 438.277
InChI Key: NRSBXVXUHYSYDJ-ONNFQVAWSA-N
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Description

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate is a complex organic compound characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and 2-methoxybenzaldehyde. These intermediates undergo a series of reactions, including aldol condensation and esterification, to form the final product. The reaction conditions usually involve the use of organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate include:

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups.

    Nicotinate esters: Compounds with nicotinate moieties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c1-27-21-13-15(4-10-19(25)16-6-8-18(23)9-7-16)5-11-20(21)28-22(26)17-3-2-12-24-14-17/h2-14H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBXVXUHYSYDJ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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